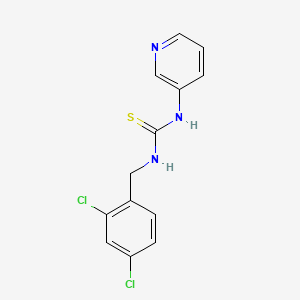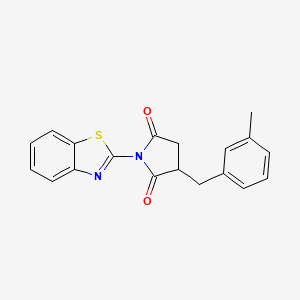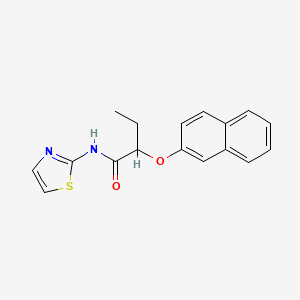![molecular formula C22H17N3O3 B4199961 12-(2-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one](/img/structure/B4199961.png)
12-(2-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one
Overview
Description
12-(2-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one is a compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of phenanthroline, which is a heterocyclic organic compound that has been widely used in various fields of chemistry and biochemistry.
Mechanism of Action
The mechanism of action of 12-(2-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one is not fully understood. However, it has been suggested that this compound may exert its biological effects by inhibiting the activity of enzymes involved in cellular metabolism, such as DNA topoisomerases and proteases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of cancer cells, reduce oxidative stress, and inhibit the activity of bacterial and fungal pathogens.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 12-(2-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one in lab experiments is its broad spectrum of biological activities. This compound has been shown to exhibit antimicrobial, antitumor, and antioxidant activities, making it a versatile tool for studying various biological processes. However, one of the limitations of using this compound is its moderate yield and purity, which can make it difficult to obtain sufficient quantities of the compound for large-scale experiments.
Future Directions
There are several future directions for the research on 12-(2-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one. One direction is to investigate the mechanism of action of this compound in more detail, in order to understand how it exerts its biological effects. Another direction is to optimize the synthesis method in order to improve the yield and purity of the compound. Finally, this compound could be further evaluated for its potential applications in drug development, particularly in the areas of cancer and infectious diseases.
Scientific Research Applications
12-(2-nitrophenyl)-8,9,10,12-tetrahydrobenzo[b]-4,7-phenanthrolin-11(7H)-one has potential applications in various fields of scientific research, including biochemistry, pharmacology, and medicinal chemistry. This compound has been shown to exhibit antimicrobial, antitumor, and antioxidant activities, making it a promising candidate for the development of new drugs.
properties
IUPAC Name |
12-(2-nitrophenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O3/c26-19-9-3-7-16-22(19)21(14-5-1-2-8-18(14)25(27)28)20-13-6-4-12-23-15(13)10-11-17(20)24-16/h1-2,4-6,8,10-12,21,24H,3,7,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBABDRSIGZREOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC=CC=C5[N+](=O)[O-])C(=O)C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-{1-[3-(2-methoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]propyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4199884.png)
![5-(2-furyl)-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4199888.png)
![5-[(2-hydroxy-4-nitrophenyl)amino]-2-isopropyl-5-oxopentanoic acid](/img/structure/B4199892.png)

![6-({6-[2-(2,4-dichlorophenoxy)ethoxy]-3-pyridazinyl}oxy)-N-ethyl-1,3,5-triazine-2,4-diamine](/img/structure/B4199905.png)

![1-{1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-7-ethyl-1H-indol-3-yl}ethanone](/img/structure/B4199937.png)

methanone hydrochloride](/img/structure/B4199954.png)
![N-{[1-(2-oxo-2-phenylethyl)-1H-benzimidazol-2-yl]methyl}butanamide](/img/structure/B4199964.png)
![N-(3,4-difluorophenyl)-3,3-dimethyl-2-methylenebicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B4199969.png)

![2-{[(4-bromophenyl)acetyl]amino}-4,5-dimethoxybenzoic acid](/img/structure/B4199984.png)